![molecular formula C21H24N2O2 B4167261 N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4167261.png)
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPA-714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that plays a role in various physiological and pathological processes.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegenerative disorders, and cancer. The TSPO is overexpressed in activated microglia and astrocytes, which are involved in neuroinflammation. N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuroinflammation in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in cancer therapy. TSPO expression is upregulated in various types of cancer cells, and N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells.
Mechanism of Action
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the TSPO, which is involved in the regulation of mitochondrial function and steroidogenesis. The exact mechanism of action of N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is thought to modulate the immune response and reduce inflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. In animal models, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuroinflammation and improve cognitive function. In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for specific targeting of cells that overexpress the protein. However, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a relatively short half-life, which can limit its effectiveness in some experiments. In addition, N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective TSPO ligands for use in neuroinflammation and cancer therapy. Another area of interest is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and metabolic disorders. Finally, the use of N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of potential research.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13-5-6-15(3)19(9-13)22-21(25)17-11-20(24)23(12-17)18-8-7-14(2)16(4)10-18/h5-10,17H,11-12H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHABPMFIHOJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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